

An In-depth Technical Guide to the Target Proteins of NI-57

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target proteins of NI-57, a potent and selective chemical probe for the Bromodomain and PHD Finger (BRPF) family of proteins. The information presented herein is intended to support researchers and professionals in the fields of epigenetics, chromatin biology, and drug discovery in their efforts to understand and modulate the activity of these important therapeutic targets.

Executive Summary

NI-57 is a chemical probe that selectively targets the bromodomains of the BRPF family, which includes BRPF1, BRPF2, and BRPF3. These proteins are critical scaffolding components of histone acetyltransferase (HAT) complexes, namely the MOZ/MORF and HBO1 complexes. By binding to acetylated histones, BRPF proteins play a pivotal role in chromatin remodeling and the transcriptional regulation of genes involved in crucial cellular processes such as development, hematopoiesis, and osteoclast differentiation. Dysregulation of BRPF-containing complexes has been implicated in various diseases, including cancer. This guide details the quantitative binding data of NI-57, the experimental protocols used to characterize its interaction with BRPF proteins, and the signaling pathways in which these proteins function.

NI-57 Target Proteins: The BRPF Family

The primary targets of NI-57 are the bromodomains of the three members of the BRPF family:

- BRPF1 (Bromodomain and PHD finger-containing protein 1): Also known as Peregrin, BRPF1 is a key component of the MOZ (monocytic leukemic zinc-finger protein) and MORF (MOZ-related factor) HAT complexes. It is essential for embryonic development and fetal hematopoietic stem cell development.[1][2][3][4] Chromosomal translocations involving the gene encoding MOZ are associated with acute myeloid leukemia (AML).[3]
- BRPF2 (Bromodomain and PHD finger-containing protein 2): Also known as BRD1, BRPF2 is primarily a component of the HBO1 (histone acetyltransferase bound to ORC1) HAT complex. The Hbo1-Brd1 complex is the major H3K14 HAT required for transcriptional activation of erythroid developmental regulator genes.[5]
- BRPF3 (Bromodomain and PHD finger-containing protein 3): BRPF3 is also a scaffold subunit of the HBO1 HAT complex and plays a role in DNA replication initiation by directing HBO1 specificity towards histone H3 'Lys-14' acetylation (H3K14ac).[6][7][8]

Quantitative Data for NI-57 Interaction with BRPF Proteins

The binding affinity and inhibitory activity of NI-57 against the BRPF bromodomains have been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data.

Target Protein	Binding Affinity (Kd)	Assay Method	Reference
BRPF1B	31 nM	Isothermal Titration Calorimetry (ITC)	--INVALID-LINK--
BRPF2	108 nM	Isothermal Titration Calorimetry (ITC)	--INVALID-LINK--
BRPF3	408 nM	Isothermal Titration Calorimetry (ITC)	--INVALID-LINK--
BRD9	1 μ M	Isothermal Titration Calorimetry (ITC)	--INVALID-LINK--
BRD4	3.9 μ M	Isothermal Titration Calorimetry (ITC)	--INVALID-LINK--

Target Protein	Inhibitory Concentration (IC50)	Assay Method	Reference
BRPF1	114 nM	AlphaScreen	--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of NI-57 with BRPF proteins.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (NI-57) to a macromolecule (BRPF bromodomain). This allows for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

- Protein and Ligand Preparation:
 - Recombinant BRPF bromodomain proteins are expressed and purified.

- NI-57 is dissolved in a buffer matching the protein's buffer to minimize heat of dilution effects. A common buffer is 50 mM HEPES (pH 7.5), 200 mM NaCl, and 5% glycerol.[9]
- ITC Experiment:
 - The experiments are typically performed on a MicroCal PEAQ-ITC or similar instrument at 15 °C with a stirring speed of 750 rpm.[9]
 - The sample cell is filled with the BRPF bromodomain protein solution (typically at a concentration of 10-50 μ M).
 - The injection syringe is filled with the NI-57 solution (typically at a concentration 10-20 fold higher than the protein concentration).
 - The titration consists of an initial injection of 0.4 μ L followed by a series of 18-20 injections of 2 μ L each, with a 2.5-minute interval between injections.[9]
- Data Analysis:
 - The heat released or absorbed after each injection is measured and plotted against the molar ratio of ligand to protein.
 - The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K_d , n , ΔH). The initial injection is typically discarded during data analysis.[9]

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of protein-protein interactions. In the context of NI-57, it is used to determine the IC₅₀ value for the disruption of the BRPF1 bromodomain interaction with an acetylated histone peptide.

- Principle:
 - Donor and acceptor beads are brought into proximity by the interaction between a biotinylated histone peptide (bound to streptavidin-coated donor beads) and a GST-tagged BRPF1 bromodomain (bound to anti-GST-coated acceptor beads).

- Excitation of the donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby acceptor beads, leading to a chemiluminescent signal at 520-620 nm.
- NI-57 competes with the acetylated histone peptide for binding to the BRPF1 bromodomain, thus disrupting the bead proximity and reducing the AlphaScreen signal.
- Protocol Outline:
 - The assay is typically performed in a 384-well or 1536-well plate format.
 - Reactions are set up containing the GST-tagged BRPF1 bromodomain, the biotinylated acetylated histone peptide, and varying concentrations of NI-57 in an appropriate assay buffer.
 - Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added to the reaction mixture.
 - The plate is incubated in the dark to allow the binding reaction to reach equilibrium.
 - The AlphaScreen signal is read using a plate reader.
- Data Analysis:
 - The signal is plotted against the logarithm of the NI-57 concentration.
 - The IC₅₀ value is determined by fitting the data to a dose-response curve.

Osteoclast Differentiation Assay

This cell-based assay is used to assess the functional effect of NI-57 on the differentiation of osteoclasts, which are bone-resorbing cells.

- Cell Culture:
 - Bone marrow is harvested from the femurs and tibias of mice.
 - Bone marrow cells are cultured in α -MEM supplemented with 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) to generate bone marrow-derived macrophages

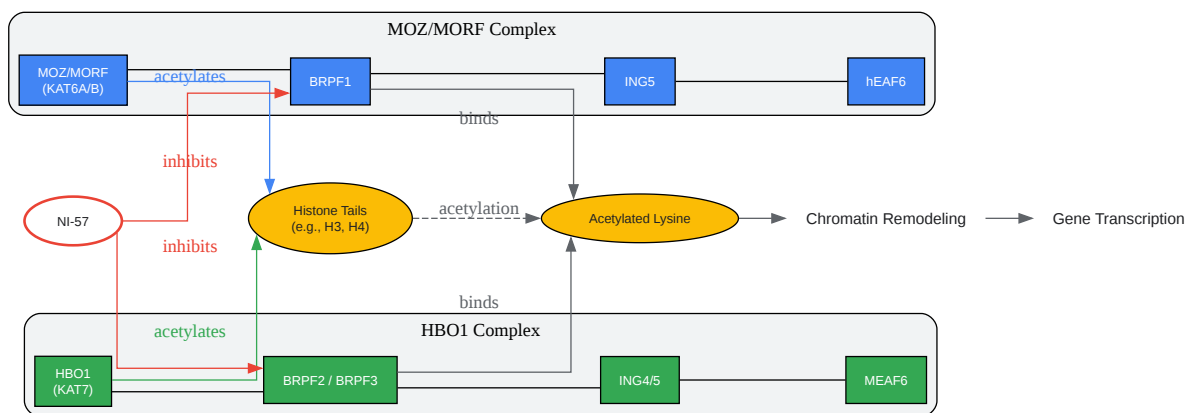
(BMMs), which are osteoclast precursors.[10]

- Osteoclast Differentiation:
 - BMMs are seeded in 96-well plates at a density of 1.4×10^4 cells/well.[10]
 - The cells are then treated with M-CSF and RANKL (Receptor Activator of Nuclear Factor- κ B Ligand) to induce differentiation into osteoclasts.[10]
 - Varying concentrations of NI-57 are added to the culture medium to assess its inhibitory effect.
 - The cells are cultured for 4-5 days, with media changes every 2 days.[10][11]
- Analysis of Differentiation:
 - Osteoclast formation is assessed by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.
 - The cells are fixed with 10% formalin and stained with a TRAP solution.[10]
 - TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.
 - The number and size of osteoclasts are quantified to determine the effect of NI-57 on osteoclastogenesis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving BRPF proteins and the workflows of the experimental protocols described above.

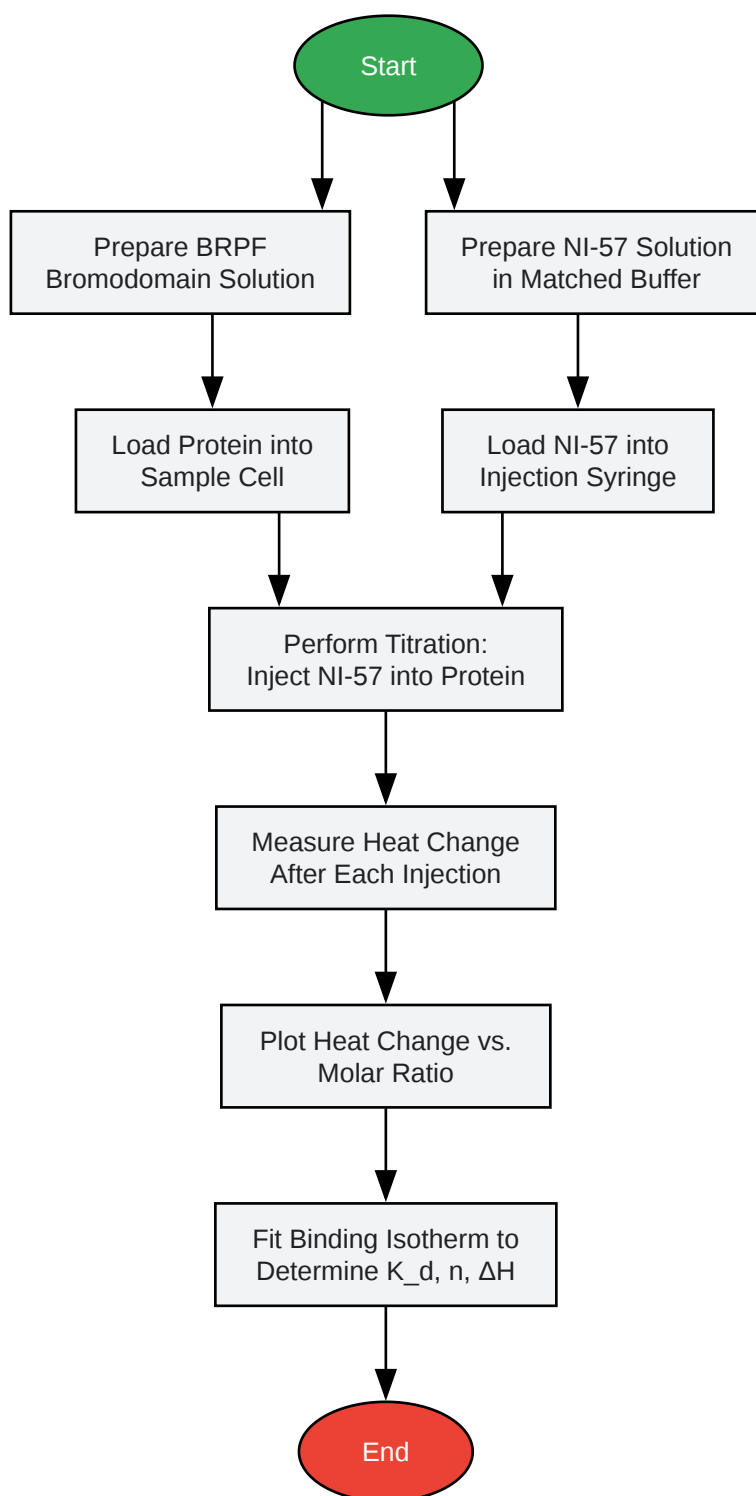
BRPF-Containing HAT Complex Signaling



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Caption: Signaling pathways of BRPF-containing HAT complexes and the inhibitory action of NI-57.

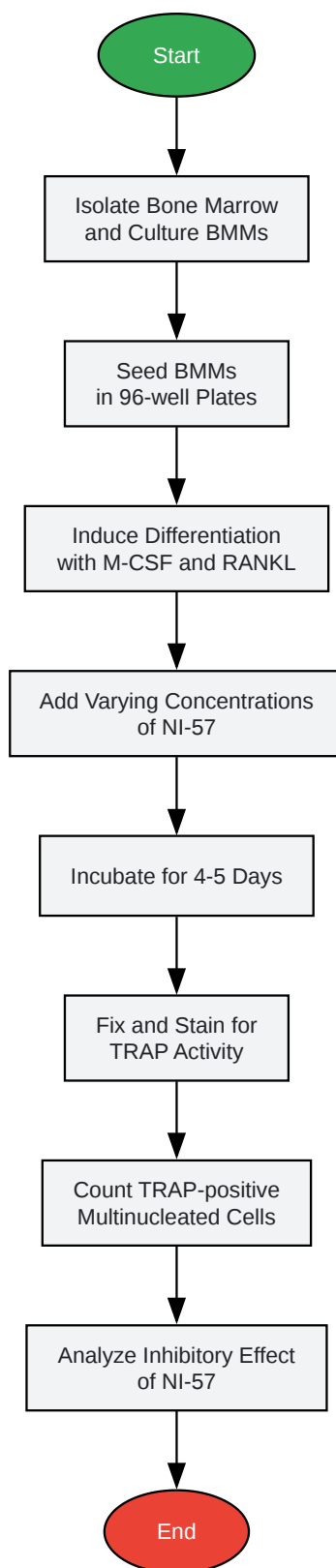
Isothermal Titration Calorimetry (ITC) Workflow



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Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Osteoclast Differentiation Assay Workflow



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Caption: Workflow for assessing the effect of NI-57 on osteoclast differentiation.

Conclusion

NI-57 is a valuable chemical probe for elucidating the biological roles of the BRPF family of proteins. Its high potency and selectivity make it an excellent tool for studying the function of BRPF1, BRPF2, and BRPF3 in the context of their respective HAT complexes. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting these epigenetic regulators in diseases such as cancer and osteoporosis. As our understanding of the intricate roles of BRPF proteins in health and disease continues to grow, NI-57 and similar targeted inhibitors will be instrumental in translating this knowledge into novel therapeutic strategies.

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